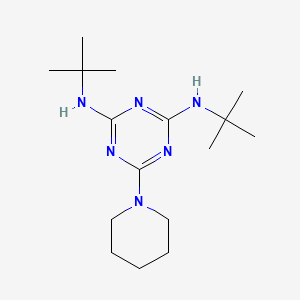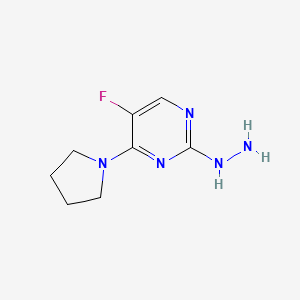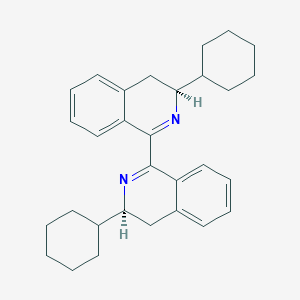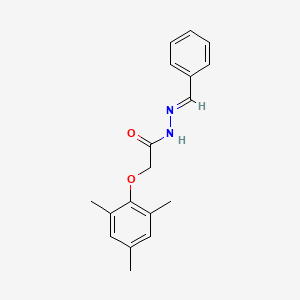
(2,4,6-Trimethyl-phenoxy)-acetic acid benzylidene-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Benzylidene-2-(mesityloxy)acetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzylidene-2-(mesityloxy)acetohydrazide typically involves the condensation reaction between an aldehyde and a hydrazide. One common method includes the reaction of mesityloxyacetic acid hydrazide with benzaldehyde under reflux conditions in ethanol. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for N’-Benzylidene-2-(mesityloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-Benzylidene-2-(mesityloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-Benzylidene-2-(mesityloxy)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: It is used in the design of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N’-Benzylidene-2-(mesityloxy)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial properties . The compound’s hydrazone group allows it to form stable complexes with metal ions, which can be exploited in various catalytic processes.
Comparison with Similar Compounds
N’-Benzylidene-2-(mesityloxy)acetohydrazide can be compared with other hydrazone derivatives such as:
N’-Benzylidene-2-(hydroxymethyl)benzohydrazide: Similar in structure but with different substituents, leading to varied biological activities.
N’-Benzylidene-2-(2-methoxyanilino)acetohydrazide:
The uniqueness of N’-Benzylidene-2-(mesityloxy)acetohydrazide lies in its mesityloxy group, which imparts distinct chemical and biological properties compared to other hydrazone derivatives.
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H20N2O2/c1-13-9-14(2)18(15(3)10-13)22-12-17(21)20-19-11-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,20,21)/b19-11+ |
InChI Key |
IWRMONGJSNDBNK-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N/N=C/C2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NN=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


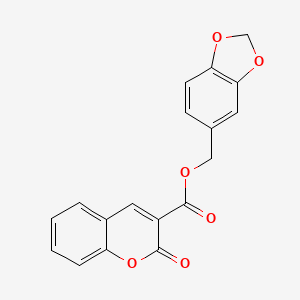
![N-{3-[(4-methylphenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B14918653.png)
![5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14918670.png)
![n-(Tert-butyl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)acetamide](/img/structure/B14918680.png)
![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B14918688.png)
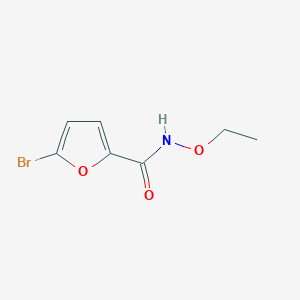
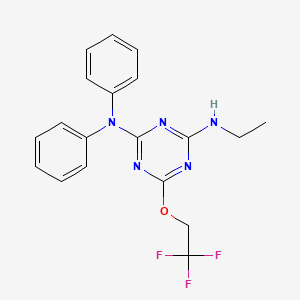
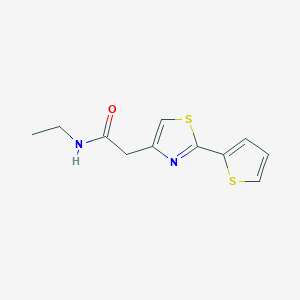
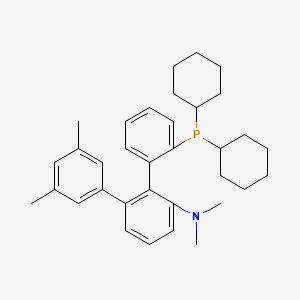
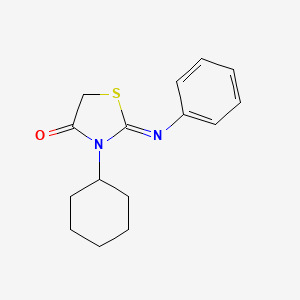
![3-Methoxy-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14918734.png)
